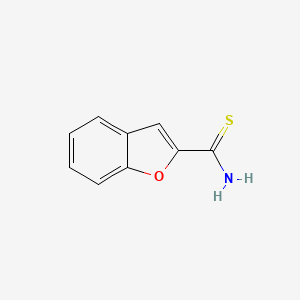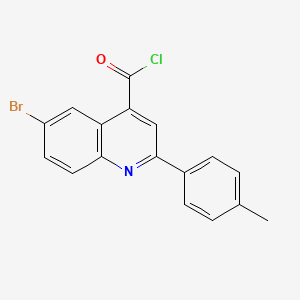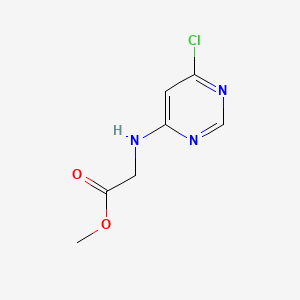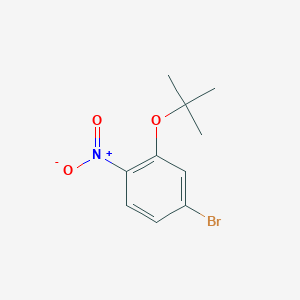![molecular formula C7H3BrClNS B1372433 7-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 29064-76-4](/img/structure/B1372433.png)
7-Bromo-4-chlorothieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H3BrClNS . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound can be synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines . This reaction takes place in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone . The HCl liberated during the reaction is quenched by K2CO3 . After aqueous workup and column chromatography, the desired compounds are obtained in 75–85% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C7H3BrClNS/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H . The molecular weight of the compound is 248.53 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, compounds synthesized from 3-bromo-4-chlorothieno[3,2-c]pyridine can undergo Suzuki coupling with substituted boronic acids to form corresponding 4-hetero-1-yl-2-arylthieno[3,2-c]pyridine .Physical and Chemical Properties Analysis
This compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 248.53 .Aplicaciones Científicas De Investigación
1. Synthesis and Fluorescence Studies
7-Bromo-4-chlorothieno[3,2-c]pyridine serves as a precursor in the synthesis of various thieno[3, 2-c]pyridine derivatives. Studies have demonstrated that the introduction of donor-acceptor substituents into these derivatives significantly impacts their absorption, emission properties, and fluorescent quantum yields. The intricate interplay between these molecular modifications and their photophysical behavior underscores the potential of these compounds in applications like organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Toche & Chavan, 2013).
2. Chemical Transformations and Derivative Synthesis
The compound has also been instrumental in the field of synthetic organic chemistry. It undergoes various chemical transformations, leading to the formation of multiple derivatives. These derivatives exhibit distinct structural and chemical properties, enabling their application in diverse areas, including material science and pharmaceuticals. The versatility of these transformations highlights the compound's role as a valuable building block in synthetic strategies (Klemm & Louris, 1984).
3. Development of Novel Antibacterial Agents
Researchers have explored the antibacterial properties of derivatives synthesized from this compound. These studies aim to develop new antibacterial agents by exploiting the unique chemical structure of the compound and its derivatives. The synthesis of such derivatives involves a series of reactions, each contributing to the final product's potential antibacterial activity. This research direction holds promise in addressing the growing concern of antibiotic resistance and the need for new antibacterial compounds (Rao et al., 2019).
Safety and Hazards
The safety information for 7-Bromo-4-chlorothieno[3,2-c]pyridine indicates that it is a hazardous substance. The compound is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .
Propiedades
IUPAC Name |
7-bromo-4-chlorothieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKCXXTMCUWLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676664 |
Source


|
| Record name | 7-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29064-76-4 |
Source


|
| Record name | 7-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)


![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)





